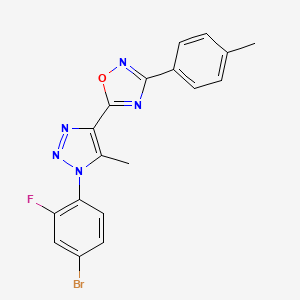

5-(1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole

Description

5-(1-(4-Bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a p-tolyl group and at the 5-position with a 1,2,3-triazole moiety bearing a 4-bromo-2-fluorophenyl group and a methyl substituent. The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle known for its metabolic stability and role in medicinal chemistry, particularly in antimicrobial and anticancer agents . The triazole component enhances binding interactions with biological targets via hydrogen bonding and π-π stacking, while the bromo and fluoro substituents on the phenyl ring modulate electronic properties and lipophilicity, influencing bioavailability .

Properties

IUPAC Name |

5-[1-(4-bromo-2-fluorophenyl)-5-methyltriazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrFN5O/c1-10-3-5-12(6-4-10)17-21-18(26-23-17)16-11(2)25(24-22-16)15-8-7-13(19)9-14(15)20/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYOAYOGKQTWLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=C(C=C(C=C4)Br)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrFN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Triazole Ring:

Introduction of the Bromine and Fluorine Substituents: Halogenation reactions are used to introduce bromine and fluorine atoms into the phenyl ring.

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions, such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole: can undergo various chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction: The triazole and oxadiazole rings can be subjected to oxidation or reduction under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the triazole and oxadiazole rings.

Scientific Research Applications

5-(1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole: has several applications in scientific research:

Medicinal Chemistry: Due to its heterocyclic structure, it is investigated for potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

Chemical Biology: Used as a probe to study biological processes and interactions at the molecular level.

Material Science: Its unique chemical properties make it suitable for the development of new materials with specific electronic or optical characteristics.

Pharmaceutical Industry: Potential use in drug development and formulation due to its bioactive properties.

Mechanism of Action

The mechanism of action of 5-(1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and oxadiazole rings can bind to active sites, inhibiting or modulating the activity of these targets. The presence of bromine and fluorine atoms can enhance binding affinity and specificity through halogen bonding and other interactions.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Halogen-Substituted Derivatives

Compounds 4 and 5 (synthesized in ) are structurally analogous to the target molecule but differ in substituents:

- 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.

- 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.

Both compounds are isostructural (triclinic, P¯1 symmetry) with two independent molecules per asymmetric unit. The chloro (Cl) and bromo (Br) substituents in 4 and 5, respectively, induce minor adjustments in crystal packing due to differences in van der Waals radii (Cl: 1.75 Å; Br: 1.85 Å). Despite this, the overall molecular planarity and intermolecular interactions (e.g., C–H···N hydrogen bonds) remain conserved, suggesting halogen substitution minimally disrupts structural integrity .

Table 1: Crystallographic Data for Halogenated Derivatives

Oxadiazole-Triazole Hybrids

The compound reported in , 5-(4-bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one , shares a hybrid oxadiazole-triazole scaffold but differs in substituents (phenyl vs. p-tolyl) and linkage (benzyl vs. direct triazole-oxadiazole fusion). DFT studies on this compound revealed planarity in the oxadiazole-phenyl moiety, enhancing π-π interactions with biological targets, a feature likely conserved in the target molecule .

Antimicrobial Activity

- Compound 31a (): 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole exhibits MIC values of 8–16 µg/mL against S. aureus and E. coli.

- Compound II (): 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one shows zone inhibition diameters of 14–18 mm against C. albicans and B. subtilis.

Biological Activity

The compound 5-(1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 382.16 g/mol. The structure features a triazole ring connected to an oxadiazole moiety and aromatic substituents, which are crucial for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the triazole and oxadiazole frameworks exhibit significant antimicrobial properties. For instance:

- In vitro studies showed that derivatives of this compound were effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL depending on the specific derivative tested .

Antifungal Activity

The compound has also shown promising antifungal activity:

- Testing against Candida albicans revealed an MIC of 16 µg/mL. This suggests potential as a therapeutic agent in treating fungal infections .

Anti-inflammatory Properties

The compound's anti-inflammatory effects were evaluated through its inhibition of the NLRP3 inflammasome:

- It was found to dose-dependently inhibit the release of IL-1β upon activation by lipopolysaccharide (LPS) and ATP treatment, with an IC50 value of approximately 2.09 ± 0.26 µM. This highlights its potential in managing inflammatory conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : The triazole moiety is known for its ability to chelate metal ions, which may inhibit enzymes crucial for microbial survival.

- Modulation of Immune Responses : By inhibiting the NLRP3 inflammasome, it reduces the production of pro-inflammatory cytokines like IL-1β, thus modulating the immune response .

Study on Antimicrobial Efficacy

A recent study synthesized various derivatives of triazoles and oxadiazoles to evaluate their antimicrobial efficacy:

- The synthesized compounds were tested against a panel of pathogens. Among them, the specific derivative containing the bromo and fluorine substituents exhibited superior activity compared to others in its class .

Study on Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory properties:

- The compound was administered in a murine model of inflammation, where it significantly reduced paw swelling and inflammatory markers compared to control groups. This suggests a potential role in treating inflammatory diseases .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-(1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole?

- Methodological Answer : The compound can be synthesized via cyclization of intermediate hydrazides using phosphorus oxychloride (POCl₃) at elevated temperatures (120–140°C), as demonstrated for analogous oxadiazole derivatives . Key steps include:

- Step 1 : Preparation of the triazole precursor via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 4-bromo-2-fluorophenyl group.

- Step 2 : Condensation with p-tolyl-substituted hydrazides, followed by cyclization under reflux with POCl₃.

- Critical Parameters : Reaction time (4–6 hours), stoichiometric control of POCl₃, and purification via recrystallization (ethanol/water mixtures) to achieve yields >70% .

Q. How can the structural identity of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- IR Spectroscopy : Look for characteristic peaks: C=N stretch (1,2,4-oxadiazole) at ~1600 cm⁻¹ and C-Br stretch (aromatic) at 550–600 cm⁻¹ .

- ¹H-NMR : Identify resonances for the p-tolyl methyl group (~2.4 ppm), triazole-proximal methyl (~2.1 ppm), and aromatic protons (split patterns due to bromo/fluoro substituents) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ matching the exact mass (calculated via isotopic distribution for Br/F) .

Q. What crystallographic software tools are recommended for resolving its crystal structure?

- Methodological Answer : Use SHELX (e.g., SHELXL for refinement) for small-molecule crystallography. Key steps:

- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data.

- Structure Solution : Direct methods (SHELXS) followed by full-matrix least-squares refinement (SHELXL) to handle anisotropic displacement parameters .

- Validation : Check R-factors (<0.05) and goodness-of-fit (GOF ~1.0) using WinGX/ORTEP for visualization .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., bromo, fluoro, p-tolyl) influence the compound’s reactivity and bioactivity?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces, highlighting electron-withdrawing effects of Br/F on the triazole ring, which enhance electrophilic reactivity .

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 4-fluorophenyl vs. p-tolyl) to isolate substituent contributions to antimicrobial potency. For example, bromine increases hydrophobicity, improving membrane penetration .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. antitumor efficacy)?

- Methodological Answer :

- Dose-Response Profiling : Use standardized assays (e.g., MIC for antimicrobials; IC₅₀ for cytotoxicity) across cell lines (e.g., Gram-positive bacteria vs. HeLa cells) to clarify context-dependent activity .

- Target Engagement Studies : Employ molecular docking (AutoDock Vina) to assess binding to divergent targets (e.g., bacterial enzymes vs. human kinases). For example, triazole-oxadiazole hybrids may inhibit Staphylococcus aureus enoyl-ACP reductase (FabI) but not mammalian kinases .

Q. How can crystallographic disorder or twinning be managed during structure determination?

- Methodological Answer :

- Disorder Handling : In SHELXL, split atomic positions with PART instructions and refine occupancy factors iteratively. For example, flexible p-tolyl groups may exhibit rotational disorder .

- Twinning Correction : Use TWIN/BASF commands in SHELXL for non-merohedral twinning. Validate with Hooft/Y statistics (target >0.3) .

Q. What computational methods predict the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETlab to estimate LogP (~3.5, indicating moderate lipophilicity) and aqueous solubility (LogS ~-4.5).

- Metabolic Sites : Identify labile positions (e.g., triazole ring) via cytochrome P450 docking (Glide SP). Fluorine at the 2-position reduces oxidative metabolism .

Data Analysis and Experimental Design

Q. How should researchers design assays to evaluate this compound’s dual antimicrobial and antitumor potential?

- Methodological Answer :

- Parallel Screening : Use a panel of Gram-negative/-positive bacteria (e.g., E. coli, S. aureus) and cancer cell lines (e.g., MCF-7, A549).

- Controls : Include reference drugs (e.g., cisplatin for cytotoxicity; ciprofloxacin for antimicrobials) to normalize potency metrics .

- Mechanistic Follow-Up : Perform ROS detection (DCFH-DA assay) to assess if bioactivity correlates with oxidative stress induction .

Q. What statistical approaches optimize reaction conditions during scale-up synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use a Box-Behnken model to vary temperature (100–140°C), POCl₃ equivalents (1.2–2.0), and time (4–8 hours). Response surface analysis identifies optimal yield (>75%) at 120°C, 1.5 eq POCl₃, 6 hours .

- Robustness Testing : Assess parameter ranges (±10% deviation) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.